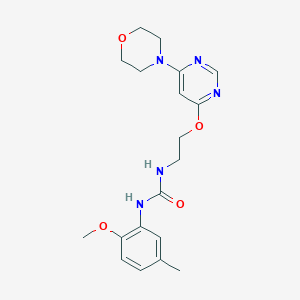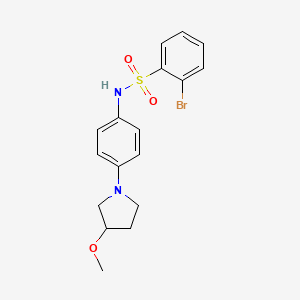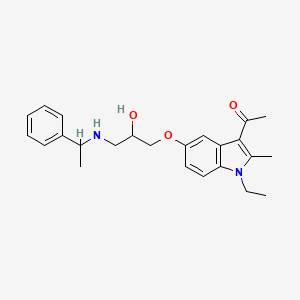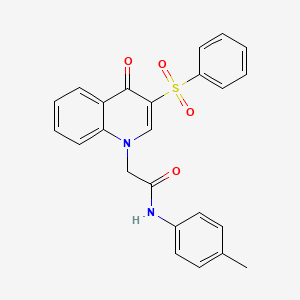
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTAA is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
- Research has identified derivatives of N-(phenylsulfonyl)acetamide, including compounds with structural similarities to "2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide," for their potential antimalarial and antiviral activities. Computational calculations and molecular docking studies have highlighted these derivatives for their significant in vitro antimalarial activity and ADMET properties. Notably, specific sulfonamide derivatives exhibited excellent antimalarial activity and selectivity, attributed to the presence of quinoxaline and other heterocyclic moieties attached to the sulfonamide ring system. These findings suggest potential applications in designing antimalarial drugs with enhanced efficacy and selectivity (Fahim & Ismael, 2021).
Antimicrobial Activity
- Another study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of compounds with promising antimicrobial activity. Computational and experimental analyses provided insights into the structure-activity relationships, highlighting the antimicrobial potential of these derivatives. This research indicates the value of such compounds in developing new antimicrobial agents with specific structural features enhancing their efficacy (Fahim & Ismael, 2019).
Structural and Fluorescent Properties
- The structural and fluorescent properties of lanthanide complexes with aryl amide ligands, including those structurally related to "this compound," have been examined. These studies reveal the significant influence of the quinoline moiety and its derivatives on the luminescent properties of lanthanide complexes, suggesting applications in the development of new materials with potential uses in sensing, imaging, and optoelectronics (Wu et al., 2008).
Drug Development and Molecular Interaction Studies
- Investigations into the molecular structure, crystal packing, and interaction studies of quinoline derivatives, including amide derivatives, have provided valuable insights into their potential drug development applications. These studies focus on understanding the molecular basis of the interactions, structural distortions, and spectroscopic parameters, which are crucial for designing drugs with targeted properties and efficacies (Bertolasi et al., 1993).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-13-18(14-12-17)25-23(27)16-26-15-22(24(28)20-9-5-6-10-21(20)26)31(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZWAVQKPUMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

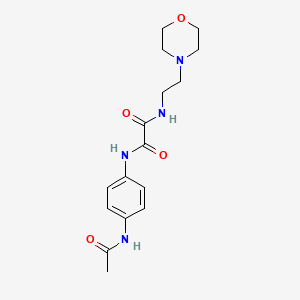
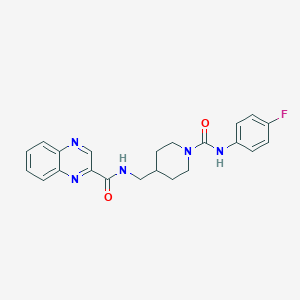
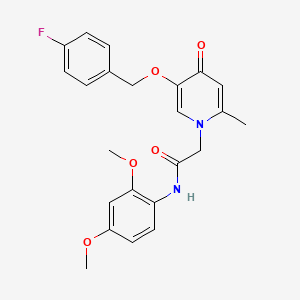
![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)
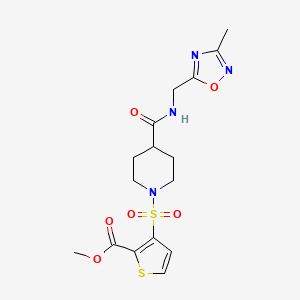
![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)
![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)
